molecular formula C26H20FN3O3S2 B2617709 4-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223770-53-3

4-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2617709
CAS No.: 1223770-53-3
M. Wt: 505.58
InChI Key: GQBALPXZXJIWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a useful research compound. Its molecular formula is C26H20FN3O3S2 and its molecular weight is 505.58. The purity is usually 95%.
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Scientific Research Applications

Eco-Friendly Synthesis and Biological Activity

Some pyridopyrimidinones derivatives (PPDs) like this compound have been studied for their eco-friendly synthesis and biological activities. These derivatives are noteworthy for their potential use as corrosion inhibitors for carbon steel in acidic environments, demonstrating how chemical compounds can contribute to industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial and Antifungal Properties

Thienopyrimidinone derivatives exhibit significant antimicrobial and antifungal effects, with various degrees of inhibitory action against pathogenic bacteria and fungi. This highlights their potential in pharmaceutical research for developing new antimicrobial agents (Gaber, Bagley, & Sherif, 2010).

Potential in Cancer Research

Thieno[2,3-d]pyrimidine derivatives have shown potential as anticancer agents. Certain derivatives have demonstrated the ability to inhibit the growth of human tumor cells, pointing towards their potential use in cancer treatment research (Deng et al., 2009).

Inhibition of Protein Kinases

Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, related to the compound , have been identified as inhibitors of human protein kinase CK2. This suggests a role in the development of targeted therapies for diseases where protein kinase CK2 is implicated (Golub et al., 2011).

Applications in Synthesis and Structural Analysis

The compound's derivatives are also useful in the field of chemical synthesis, where they contribute to the development of new synthetic methodologies and structural analysis. This includes studies in crystallography and the exploration of new chemical reactions (Liu, Jian-chao, He, Hong-wu, & Ding, Ming-Wu, 2006).

Properties

IUPAC Name

4-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S2/c1-2-33-19-11-7-17(8-12-19)21(31)15-34-26-29-22-20-4-3-13-28-24(20)35-23(22)25(32)30(26)14-16-5-9-18(27)10-6-16/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBALPXZXJIWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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